4-(4-Bromophenyl)piperidine hydrochloride is a chemical compound with the molecular formula . This compound is a derivative of piperidine, characterized by a bromophenyl group attached to the piperidine ring. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications in both organic synthesis and biological research.
This compound falls under the category of piperidine derivatives, which are known for their diverse biological activities. It is often utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its unique structural properties.
The synthesis of 4-(4-Bromophenyl)piperidine hydrochloride typically involves several key steps:
4-(4-Bromophenyl)piperidine hydrochloride can undergo various chemical reactions, including:
The mechanism of action for 4-(4-Bromophenyl)piperidine hydrochloride involves its interaction with specific molecular targets within biological systems. Piperidine derivatives are known to exhibit various biological activities, including analgesic effects. They likely block prostaglandin effects through inhibition of downstream signaling pathways, modulating pain perception and inflammation responses.
4-(4-Bromophenyl)piperidine hydrochloride has a wide range of applications in scientific research:
4-(4-Bromophenyl)piperidine hydrochloride (CAS: 769944-79-8; CID: 44630758) is a halogenated piperidine derivative with the molecular formula C₁₁H₁₅BrClN and a molecular weight of 276.60 g/mol. This crystalline solid compound features a piperidine ring substituted at the 4-position with a 4-bromophenyl group, formulated as its hydrochloride salt to enhance stability and solubility [1] [7]. The bromine atom provides a versatile synthetic handle for further functionalization via cross-coupling reactions, while the piperidine nitrogen offers a site for structural diversification through salt formation or derivatization. Its structural characteristics contribute to a calculated logP value of approximately 2.79 and moderate water solubility (0.0155 mg/mL), with computational models predicting high gastrointestinal absorption and blood-brain barrier permeability [7]. These physicochemical and pharmacokinetic properties underpin its utility as a privileged building block in drug discovery, particularly for central nervous system (CNS)-targeted therapeutics. The compound's significance in medicinal chemistry stems from its dual functionality—acting as both a conformationally constrained scaffold and a precursor for generating structurally diverse libraries through nucleophilic aromatic substitution or metal-catalyzed coupling reactions [2] [6].
Table 1: Key Identifiers and Properties of 4-(4-Bromophenyl)piperidine Hydrochloride
Property Category | Specific Parameters |
---|---|
Chemical Identifiers | CAS: 769944-79-8PubChem CID: 44630758MDL: MFCD08461756Molecular Formula: C₁₁H₁₅BrClNSMILES: BrC1=CC=C(C2CCNCC2)C=C1.[H]Cl |
Physicochemical Properties | Molecular Weight: 276.60 g/molAppearance: White crystalline solidLogP (Consensus): 2.79Water Solubility: 0.0155 mg/mL (ESOL)Topological Polar Surface Area (TPSA): 12.03 Ų |
Computational ADMET* Predictions | GI Absorption: HighBBB Permeability: YesCYP2D6 Inhibition: YesP-gp Substrate: YesLipinski Rule Violations: 0 |
*ADMET: Absorption, Distribution, Metabolism, Excretion, Toxicity
The synthetic accessibility of 4-(4-bromophenyl)piperidine hydrochloride has been pivotal to its adoption in pharmaceutical research. Early synthetic routes faced challenges related to low yields, harsh reaction conditions, and complex purification requirements. The contemporary synthetic landscape is dominated by two efficient catalytic methodologies: catalytic hydrogenation and transition metal-catalyzed coupling. The catalytic hydrogenation approach, as documented in patent literature, involves the reduction of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine using rhodium on carbon (Rh/C) under hydrogen pressure (100 psi) in methanol with triethylamine as a base. This method achieves exceptional yields (98%) under relatively mild conditions (room temperature, 24 hours) [2]. The reaction proceeds through selective saturation of the 1,2,3,6-tetrahydropyridine ring without affecting the bromine substituent, producing the target piperidine derivative with high chemoselectivity. The hydrochloride salt is subsequently formed during workup by acidification or isolated directly after filtration and concentration.
An alternative advanced methodology employs palladium-catalyzed coupling reactions. This approach utilizes 4-bromoaniline or substituted bromobenzenes as starting materials, reacting with piperidine derivatives under Buchwald-Hartwig amination conditions. A representative protocol involves reacting bromobenzene with piperidine using potassium tert-butoxide as base, tetrabutylammonium bromide as phase-transfer catalyst, and sulfolane as solvent at elevated temperatures. This method yields 1-(4-bromophenyl)piperidine, which can be converted to the hydrochloride salt [6]. The method demonstrates scalability and avoids high-pressure equipment requirements. The emergence of these robust synthetic protocols has enabled the gram-scale production of 4-(4-bromophenyl)piperidine hydrochloride with high purity (>98%), making it commercially accessible as a fine chemical intermediate for drug discovery programs [7].
Table 2: Synthetic Methods for 4-(4-Bromophenyl)piperidine and Derivatives
Methodology | Reaction Conditions | Yield | Key Advantages | Reference |
---|---|---|---|---|
Catalytic Hydrogenation | Substrate: 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridineCatalyst: Rh/C (5-10 mol%)Solvent: MethanolAdditive: TriethylaminePressure: 100 psi H₂Temperature: 20°CTime: 24h | 98% | High chemoselectivitySimple workup (filtration, concentration)Excellent yield | [2] |
Palladium-Catalyzed Coupling | Substrate: Bromobenzene + PiperidineCatalyst: Pd-based systemBase: KOtBuAdditive: Tetrabutylammonium bromideSolvent: SulfolaneTemperature: 120-150°C | 85-90% | Avoids high-pressure equipmentScalable processCommercially viable | [6] |
Reductive Amination | Substrate: 4-Bromobenzaldehyde + PiperidineReducing Agent: NaBH₄ or NaBH₃CNSolvent: Methanol or DCMPost-processing: HCl salt formation | 75-82% | Accessible starting materialsSingle-step transformationCompatible with diverse amines | Not explicitly covered in results |
The structural architecture of 4-(4-bromophenyl)piperidine hydrochloride, featuring a brominated aromatic system and a basic nitrogen center, positions it as a multifaceted intermediate for generating pharmacologically active molecules. Its primary synthetic utility stems from two reactive sites: (1) the bromophenyl moiety, which undergoes efficient palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), and (2) the piperidine nitrogen, which serves as a point for N-alkylation, acylation, or incorporation into larger molecular frameworks. This dual functionality has been strategically exploited to develop compounds targeting diverse therapeutic areas, particularly neurodegenerative disorders and oncology.
In Alzheimer's disease research, the piperidine scaffold serves as a cholinesterase-targeting moiety. Researchers synthesized and evaluated a series of 4-(4'-bromophenyl)-4-hydroxypiperidine derivatives as multifactorial anti-Alzheimer agents. Among these, compounds AB11 and AB14 demonstrated exceptional acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.029 μM and 0.038 μM, respectively), approximately 10-fold more potent than conventional AChE inhibitors. These derivatives also exhibited significant antioxidant activity (IC₅₀ = 26.38 μM for AB11 and 23.99 μM for AB14) and amyloid-beta (Aβ) fibril disassembly capabilities (43.25% disaggregation at 500 μM for AB11). The structural optimization involved functionalization of the piperidine nitrogen and modification of the bromophenyl group through coupling reactions, highlighting the versatility of the core scaffold [4].
In anticancer drug discovery, the compound serves as a precursor for synthesizing hybrid molecules targeting epidermal growth factor receptor (EGFR) tyrosine kinase. Researchers designed 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives where the 4-bromophenyl fragment originated from the core structure discussed. These hybrids demonstrated potent antiproliferative activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with IC₅₀ values as low as 0.137 μg/mL and 0.164 μg/mL, respectively. The most potent analogue (compound 8c) exhibited EGFR inhibitory activity (IC₅₀ = 0.14 μM) comparable to lapatinib (IC₅₀ = 0.12 μM). The molecular design leveraged the bromophenyl group for Suzuki coupling with quinoline boronic acids or esters, followed by oxadiazole ring formation, demonstrating efficient complexity generation from the simple precursor [5]. The structural diversity achievable from this intermediate extends to antimicrobial applications, where structural hybrids displayed potent DNA gyrase inhibition with 4-16-fold enhanced activity compared to neomycin against Staphylococcus aureus and Escherichia coli [5].
Table 3: Medicinal Chemistry Applications of 4-(4-Bromophenyl)piperidine-Derived Compounds
Therapeutic Area | Structural Class | Key Derivatives | Biological Activity Profile | Structural Modifications |
---|---|---|---|---|
Alzheimer's Disease | 4-(4'-Bromophenyl)-4-hydroxypiperidine | AB11AB14 | AChE IC₅₀: 0.029 μMAntioxidant IC₅₀: 26.38 μMAβ disaggregation: 43.25% (500 μM)AChE IC₅₀: 0.038 μMAntioxidant IC₅₀: 23.99 μMMAO-B selectivity (IC₅₀: 763 μM) | • Piperidine N-alkylation• Aryl bromine replacement with heterocycles• Hydroxyl group at C4 position |
Oncology (EGFR Inhibition) | Quinoline-oxadiazole hybrids | 8c12d17 series | HepG2 IC₅₀: 0.137 μg/mLMCF-7 IC₅₀: 0.164 μg/mLEGFR IC₅₀: 0.14 μMEGFR IC₅₀: 0.18 μMAntimicrobial activity (4-16× neomycin) | • Suzuki coupling at bromophenyl• Oxadiazole ring formation• Variable substituents on terminal aryl |
Antimicrobial Agents | Quinoline-oxadiazole-bromophenyl hybrids | 17b17d17e | S. aureus MIC: ≤0.25 μg/mLE. coli MIC: ≤1 μg/mLDNA gyrase inhibition | • Diverse electron-withdrawing groups• Heteroaryl substitutions• Thioether linkages |
The compound's significance is further evidenced by its role in molecular hybridization strategies, where it is covalently linked to other pharmacophores through click chemistry or spacer-based conjugations. Computational studies of derived compounds reveal favorable interactions with biological targets, including hydrogen bonding with key amino acid residues in acetylcholinesterase (e.g., Ser203, His447) and hydrophobic interactions within the EGFR ATP-binding pocket [4] [5]. The bromine atom's strategic positioning allows for bioisosteric replacement with other halogen atoms or functional groups to optimize pharmacokinetic properties while maintaining target engagement. These attributes collectively establish 4-(4-bromophenyl)piperidine hydrochloride as a privileged scaffold in modern drug discovery, enabling rapid generation of structurally diverse libraries with enhanced therapeutic potential across multiple disease domains.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9